Acecarbromal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUGELZHZOXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058810 | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-66-7 | |
| Record name | Acecarbromal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecarbromal [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acecarbromal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECARBROMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Toxicological Considerations and Safety Profile Research of Acecarbromal
Preclinical Toxicology Studies
Preclinical toxicology studies are fundamental for identifying the potential hazards of a substance before human exposure. criver.comcabidigitallibrary.org These studies are typically conducted in animal models to evaluate both acute and long-term effects. slideshare.netamazonaws.com For a compound like acecarbromal, such studies would focus on its sedative properties, potential for dependence, and organ-specific toxicities.
Animal Models for Dependence Potential Assessment
The dependence potential of sedative-hypnotic drugs is a significant safety concern. Animal models are crucial for predicting this liability in humans. While specific published studies on this compound are scarce, the assessment would typically involve well-established behavioral paradigms used for other CNS depressants.
Self-Administration Studies: This model allows animals to learn to perform a task (e.g., pressing a lever) to receive a dose of the drug. A high rate of self-administration suggests the drug has reinforcing properties, which is a key indicator of abuse liability.
Conditioned Place Preference (CPP): In this model, an animal is repeatedly administered the drug in a specific, distinct environment. If the animal subsequently shows a preference for that environment in a drug-free state, it indicates that the drug has rewarding effects.
Withdrawal Assessment: After chronic administration of the test substance, the drug is abruptly discontinued. The animals are then observed for signs of withdrawal, which can include increased anxiety, tremors, and seizures. The presence of a withdrawal syndrome is a hallmark of physical dependence.
Innovations in these models continue to advance the scientific understanding of the factors that lead to compulsive drug use, providing a pathway to identify future treatments for addiction. nih.gov
Studies on Acute and Chronic Toxicity Manifestations
Acute and chronic toxicity studies in animals are designed to identify the adverse effects of a substance after single or repeated exposure. amazonaws.com These studies are conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability. srmist.edu.inneurofit.com
Acute Toxicity: These studies involve administering a single high dose of the substance to animals, typically rodents, and observing them for a short period (e.g., 14 days). amazonaws.com The primary goal is to determine the dose that causes significant toxic effects and mortality (LD50). cabidigitallibrary.org For a compound like this compound, expected acute toxic manifestations would include sedation, ataxia (impaired coordination), decreased motor activity, and respiratory depression. drugs.commurigenics.com
Chronic Toxicity: These studies involve repeated, long-term administration of the substance at various dose levels. amazonaws.com The objective is to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). Observations include monitoring clinical signs, body weight, food consumption, and performing detailed hematological, biochemical, and histopathological analyses of tissues and organs. srmist.edu.innih.gov For a bromoureide like this compound, chronic toxicity studies would pay close attention to the liver, kidneys, and central nervous system. nih.gov A key finding would be the potential for bromide accumulation, leading to bromism. wikipedia.org
Table 1: Key Parameters in Preclinical Toxicity Studies for a Sedative-Hypnotic Agent
| Parameter Category | Specific Observations and Measurements |
| Clinical Observations | Sedation, ataxia, lethargy, tremors, changes in respiratory rate, convulsions, mortality. murigenics.com |
| Body Weight & Food/Water Intake | Regular measurement to detect failure to thrive or anorexia. |
| Hematology | Complete blood count (CBC) to assess for effects like anemia. fda.gov |
| Clinical Biochemistry | Serum enzyme levels (e.g., ALT, AST for liver function), creatinine/BUN (for kidney function), and electrolyte levels. nih.gov |
| Urinalysis | Assessment of renal function and detection of metabolites. |
| Organ Weights | Measurement of key organs (liver, kidneys, brain, etc.) at necropsy. |
| Histopathology | Microscopic examination of tissues from all major organs to identify cellular damage or pathological changes. nih.gov |
| Specialized Assessments | Neurobehavioral testing, cardiovascular monitoring (ECG), and specific assays for bromide ion levels in blood. |
Clinical Toxicology and Adverse Effect Mechanisms
The clinical toxicology of this compound is primarily related to its effects on the central nervous system and the accumulation of its bromide metabolite.
Mechanisms of Central Nervous System Depression and Coma Induction
This compound exerts its sedative and hypnotic effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the brain. patsnap.com Its mechanism is analogous to that of barbiturates. patsnap.comacnp.org
The core of this mechanism involves the GABA-A receptor, which is a ligand-gated chloride ion channel. wikipedia.orgnih.gov When the neurotransmitter GABA binds to this receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. patsnap.comyoutube.com This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity. wikipedia.org
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex distinct from the GABA binding site and enhances the receptor's response to GABA. patsnap.com This potentiation leads to a greater influx of chloride ions, resulting in profound CNS depression. nih.gov At therapeutic doses, this causes sedation. In an overdose scenario, this widespread neuronal inhibition can lead to a loss of consciousness and progress to a comatose state. actx.edubritannica.com
Etiology and Pathophysiology of Chronic Bromism
A significant toxicological concern with the long-term use of this compound is the development of chronic bromide intoxication, or "bromism". wikipedia.org
Etiology: this compound is metabolized in the body, releasing inorganic bromide ions. patsnap.com Bromide has a very long elimination half-life, estimated at 9 to 12 days. wikipedia.orgmhmedical.com With chronic use, the rate of bromide ingestion from the drug can exceed the rate of renal elimination, leading to its progressive accumulation in the body. mhmedical.com Chronic consumption of as little as 0.5 to 1 gram of bromide per day can lead to bromism. wikipedia.org
Pathophysiology: The accumulated bromide ions interfere with normal neuronal function primarily by displacing chloride ions in the body's fluids and across cell membranes. mhmedical.com Because bromide ions are more readily reabsorbed by the kidneys than chloride, they are retained in the system. mhmedical.com This substitution of chloride with bromide impairs the function of neuronal membranes and alters neurotransmission. High levels of bromide enhance the inhibitory effects mediated by GABA-A receptors and disrupt other chloride-dependent transport systems, leading to a progressive impairment of neuronal transmission and the diverse symptoms of bromism. wikipedia.orgmhmedical.com
Table 2: Clinical Manifestations of Chronic Bromism
| System | Associated Signs and Symptoms |
| Neurological | Headache, ataxia, slurred speech, weakness, tremor, confusion, memory impairment, stupor, and in severe cases, coma. wikipedia.orgutppublishing.com |
| Psychiatric | Irritability, emotional instability, fatigue, depression, disorientation, hallucinations, and a schizophreniform psychosis. utppublishing.comhealth.mil |
| Dermatological | Acneiform, pustular, or nodular rashes, commonly referred to as bromoderma. utppublishing.com |
| Gastrointestinal | Anorexia and constipation. wikipedia.org |
Respiratory Depression Mechanisms in Overdose Scenarios
In an acute overdose, the most life-threatening toxic effect of this compound is severe respiratory depression. drugs.compatsnap.com This is a direct extension of its CNS depressant activity, similar to that seen with barbiturates. actx.edumedscape.com
The mechanism involves the suppression of the respiratory control centers located in the medulla oblongata of the brainstem. actx.edumedscape.com These centers are responsible for generating the rhythmic pattern of breathing and responding to changes in blood gases, particularly carbon dioxide (CO₂).
This compound's potentiation of GABAergic inhibition in these medullary centers leads to two critical effects:
Diminished Respiratory Drive: The intrinsic drive to breathe is reduced, leading to a slower respiratory rate (bradypnea) and shallower breathing (decreased tidal volume). drugs.comacnp.org
Blunted Chemoreceptor Response: The medullary centers become less sensitive to rising levels of CO₂ in the blood. Normally, hypercapnia (high CO₂) is a potent stimulus for breathing. In an overdose, this feedback loop is severely impaired, allowing CO₂ levels to rise without triggering a compensatory increase in ventilation. actx.edu
This combination of a diminished central respiratory drive and a blunted response to chemical stimuli can lead to severe hypoventilation, apnea (B1277953) (cessation of breathing), and ultimately, fatal respiratory arrest. actx.edubritannica.com
Dependence Potential and Abuse Liability: Empirical and Historical Assessments
The evaluation of a drug's dependence potential and abuse liability is a critical component of its toxicological profile, particularly for substances that act on the central nervous system (CNS). altasciences.comfda.gov this compound, a sedative and hypnotic agent from the ureide group, is structurally related to barbiturates, a class of drugs well-documented for its potential to be habit-forming. nih.govwikipedia.org While specific, modern human abuse potential (HAP) studies for this compound are not prevalent in contemporary literature due to its long history, its pharmacological classification and historical use provide a basis for assessing its liability.
Abuse liability assessment involves analyzing a drug's chemistry, pharmacology, and clinical data to determine its potential for non-medical use, driven by psychoactive effects like euphoria or sedation. altasciences.com Drugs with CNS activity, such as this compound, are generally subject to this evaluation. fda.gov The development of dependence is often characterized by tolerance (requiring higher doses to achieve the same effect) and the emergence of a withdrawal syndrome upon cessation of the drug. nih.govnih.gov For CNS depressants, withdrawal symptoms can include insomnia, restlessness, nausea, and shaking. addictioncenter.com
Historically, sedatives of the barbiturate (B1230296) and ureide class were recognized for these risks. Prolonged use of this compound is not recommended, partly due to the potential for bromine toxicity, but the context of long-term use also implies a risk for the development of dependence. wikipedia.org The potential for psychological dependence, or addiction, is also a consideration for CNS-active drugs. fda.gov
Table 1: Factors Suggesting Dependence and Abuse Liability for this compound
| Factor | Description | Relevance to this compound |
| Pharmacological Class | Member of the ureide group of sedatives. | Structurally and pharmacologically related to barbiturates, a class with known dependence potential. nih.govwikipedia.org |
| Mechanism of Action | Central Nervous System (CNS) Depressant. | CNS depressants as a category have the potential for abuse and can be habit-forming. altasciences.comaddictioncenter.com |
| Psychoactive Effects | Produces sedation and hypnotic effects. | Effects on mood and consciousness are key drivers for non-medical use and abuse. altasciences.com |
| Tolerance | The need for increased dosage to achieve the desired effect over time. | A known phenomenon with long-term use of barbiturate-like sedatives. nih.gov |
| Withdrawal Syndrome | Emergence of physical and psychological symptoms upon discontinuation. | Abrupt cessation of CNS depressants can precipitate withdrawal. nih.govaddictioncenter.com |
Drug-Drug Interactions
The potential for drug-drug interactions with this compound is significant, primarily due to its nature as a CNS depressant and its theoretical effects on metabolic pathways.
Synergistic Central Nervous System Depressant Effects with Concomitant Medications (e.g., Alcohol, Opioids, Benzodiazepines)
A primary concern with this compound is its additive or synergistic effect when co-administered with other CNS depressants. This can lead to enhanced sedation and a higher risk of life-threatening events like respiratory depression. addictioncenter.com
Alcohol : The combination of alcohol with CNS-active agents like this compound can potentiate their pharmacological effects. drugs.com This interaction may result in additive CNS depression, leading to significant impairment of judgment, thinking, and psychomotor skills. drugs.comajrms.com Patients taking CNS depressants are typically warned to avoid or limit alcohol consumption to prevent these complications. drugs.comamericanaddictioncenters.org The combination dramatically increases the risk of overdose. drugs.com
Opioids : Co-administration of opioids with other CNS depressants can lead to a dangerously elevated risk of respiratory depression. ajrms.com The sedative effects are additive, which can be fatal. addictioncenter.com This interaction is of such concern that prescribing opioids and other sedatives like benzodiazepines together is often avoided. drugs.commedshadow.org Given this compound's barbiturate-like properties, a similar level of caution is warranted.
Benzodiazepines : Benzodiazepines themselves are CNS depressants, and their effects are additive with other sedatives. addictioncenter.com Combining this compound with benzodiazepines would be expected to increase the risk of excessive sedation, dizziness, motor skill impairment, and respiratory depression. drugbank.comgoodrx.com The risk of a fatal overdose increases substantially when benzodiazepines are combined with other CNS depressants. drugs.com
Table 2: Synergistic CNS Depressant Interactions with this compound
| Concomitant Medication | Type of Interaction | Potential Clinical Outcome |
| Alcohol | Pharmacodynamic (Additive/Synergistic) | Enhanced sedation, impaired judgment, impaired motor coordination, increased risk of overdose. drugs.comamericanaddictioncenters.org |
| Opioids | Pharmacodynamic (Additive/Synergistic) | Increased sedation, profound respiratory depression, potential for fatal overdose. addictioncenter.comajrms.com |
| Benzodiazepines | Pharmacodynamic (Additive/Synergistic) | Excessive sedation, drowsiness, dizziness, respiratory depression, increased risk of falls and accidents. drugs.comdrugbank.com |
Pharmacokinetic Interactions via Cytochrome P450 Enzyme Modulation
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. litfl.com A key mechanism for such interactions is the modulation of cytochrome P450 (CYP450) enzymes, which are responsible for metabolizing a vast number of drugs. geekymedics.commdpi.com
Drugs can act as inhibitors or inducers of CYP450 enzymes. nih.gov Enzyme inducers increase the rate of metabolism of other drugs, which can lower their plasma concentration and potentially lead to therapeutic failure. geekymedics.comnih.gov Barbiturates are well-known inducers of several CYP450 enzymes, including CYP2B6, CYP2C9, and CYP3A4. geekymedics.comwikipedia.org
Given that this compound is structurally related to barbiturates, there is a strong theoretical basis to suggest it may also function as a CYP450 enzyme inducer. wikipedia.org If so, this compound could accelerate the clearance of various co-administered medications that are substrates for these enzymes, reducing their effectiveness. Specific studies confirming this compound's effect on the CYP450 system are lacking, so this remains a theoretical but clinically relevant consideration based on its drug class.
Table 3: Potential CYP450 Induction by this compound (Inferred from Barbiturates)
| CYP450 Enzyme | Role in Metabolism | Potential Effect of this compound Co-administration |
| CYP3A4/5 | Metabolizes approximately 50% of clinically used drugs. geekymedics.com | Induction could decrease plasma levels of substrates like certain statins, calcium channel blockers, and oral contraceptives. geekymedics.com |
| CYP2C9 | Metabolizes drugs such as warfarin (B611796) and phenytoin. wikipedia.org | Induction could increase the metabolism of warfarin, potentially reducing its anticoagulant effect. |
| CYP2B6 | Metabolizes drugs like bupropion (B1668061) and efavirenz. wikipedia.org | Induction could lead to lower concentrations and reduced efficacy of these medications. |
Theoretical Risks of Serotonin (B10506) Syndrome and Other Neurotransmitter-Related Interactions
Serotonin Syndrome : Serotonin syndrome, or serotonin toxicity, is a potentially life-threatening condition caused by excessive serotonergic activity in the CNS. nih.gov It is most often caused by the concurrent use of multiple drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase inhibitors (MAOIs), and certain opioids. nih.govuspharmacist.com Symptoms include altered mental status, autonomic dysfunction, and neuromuscular excitation. nih.gov
This compound is not classified as a serotonergic agent. However, an interaction has been noted for the related compound, carbromal (B1668436), where the risk of adverse effects may be increased when combined with the SSRI escitalopram. drugbank.com This suggests a potential, though likely indirect, pharmacodynamic interaction. The theoretical risk of serotonin syndrome with this compound, especially in combination with known serotonergic agents, cannot be entirely dismissed and warrants clinical vigilance.
Therapeutic and Clinical Research Applications of Acecarbromal
Historical Therapeutic Roles and Clinical Utility
Management of Insomnia and Anxiety Disorders
In the early to mid-20th century, acecarbromal was primarily utilized for the management of insomnia and anxiety. researchgate.net As a sedative-hypnotic, it was prescribed to reduce tension, induce calm, and promote sleep. clinicaltrials.gov The pharmacologic landscape for these conditions at the time was dominated by substances like bromide salts, chloral (B1216628) hydrate (B1144303), and the burgeoning class of barbiturates. clinicaltrials.govnih.gov this compound, as a member of the ureide group, offered an alternative to these agents. Historical context places its use in an era where the understanding of anxiety and sleep disorders was evolving, and treatment options were sought to replace older, more toxic remedies like opium and large doses of alcohol. nih.gov The use of sedative-hypnotics like this compound became more widespread after World War II, reflecting a growing trend in the pharmacological management of psychiatric distress and insomnia. nih.gov
Use in Combination Preparations and Adjunctive Therapies
This compound was also a component of combination drug formulations. One notable example is Afrodor, a preparation marketed in Europe for the treatment of erectile dysfunction. researchgate.net This product combined this compound with extract of cortex quebracho and vitamin E. nih.gov The inclusion of this compound, a sedative, in a treatment for erectile dysfunction suggests a therapeutic approach aimed at addressing potential anxiety or psychological components associated with the condition. The use of combination therapies, where multiple agents are used to address different facets of a condition or to enhance efficacy, was a common practice. In some therapeutic contexts, sedatives were used as adjunctive therapies to manage anxiety associated with various medical or psychiatric conditions. nih.govclinicaltrials.gov
Research on Therapeutic Efficacy in Historical Contexts
Clinical research from the era provides some insight into the perceived efficacy of this compound, particularly in its combination formulations. A prospective study on the use of Afrodor (a combination of 100 mg this compound, 30 mg extract of cortex quebracho, and 33 mg tocopherol acetate) in 100 patients with secondary erectile dysfunction offers a glimpse into its clinical application. nih.gov The findings from this study are summarized in the table below.
Table 1: Clinical Outcomes of Afrodor in Secondary Erectile Dysfunction
| Outcome | Percentage of Patients |
|---|---|
| Able to perform satisfying sexual intercourse after 4 weeks | 14% |
| Showed an increased libido | 15% |
Data from a prospective examination of 100 patients treated with Afrodor. nih.gov
Influence on the Development of Subsequent Sedative-Hypnotic Agents
The trajectory of sedative-hypnotic drug development in the 20th century was significantly shaped by the limitations of earlier agents like the bromides, barbiturates, and ureides, including this compound. The primary concerns with these older drugs were their narrow therapeutic index, potential for dependence, and significant side effects, such as the risk of bromine poisoning from long-term use of brominated compounds like this compound. researchgate.net
The search for safer alternatives was a major driving force in pharmaceutical research. The issues associated with barbiturates and other early sedatives spurred the development of the benzodiazepines in the 1950s and 1960s. clinicaltrials.gov Benzodiazepines offered a significant improvement in safety, particularly regarding the risk of fatal overdose and respiratory depression, and they had a lower potential for abuse compared to their predecessors. clinicaltrials.gov The clinical experience with the side-effect profiles of drugs like this compound informed the search for agents with more specific mechanisms of action. The evolution from the general central nervous system depression of the early sedatives to the more targeted action of benzodiazepines on GABA-A receptors represents a key advancement in psychopharmacology. nih.gov This shift highlights a move towards developing drugs with a better understanding of their molecular targets to enhance safety and tolerability.
Analysis of Clinical Study Findings and Limitations of Therapeutic Scope
The therapeutic scope of this compound was ultimately limited by its inherent risks and the advent of superior therapeutic options. A significant limitation of this compound was the potential for bromine poisoning, or bromism, with prolonged use. researchgate.net This condition can manifest with a range of neurological and psychological symptoms.
The historical context of sedative-hypnotic use reveals a trade-off between efficacy and safety. While drugs like this compound provided a means to manage distressing symptoms of anxiety and insomnia, the medical community grew increasingly aware of their downsides. The use of sedative-hypnotics peaked in the early 1970s, followed by a greater understanding of the associated psychiatric addiction syndromes. nih.gov The eventual replacement of ureides and barbiturates with benzodiazepines for anxiety and insomnia underscores a paradigm shift in clinical practice towards prioritizing patient safety. clinicaltrials.gov The limited data available from historical clinical studies, coupled with the known risks, contributed to the eventual decline in the therapeutic use of this compound.
Analytical Methodologies in Acecarbromal Research
Chromatographic Techniques for Detection and Quantification in Biological Matrices
Chromatography is a cornerstone for the separation and analysis of acecarbromal and its related substances from complex biological matrices like blood, plasma, and urine. researchgate.netencyclopedia.pub The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative precision or rapid qualitative screening. ijsra.net
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantitative determination of this compound and its metabolites. nih.gov It offers high resolution and sensitivity, making it suitable for analyzing samples from both therapeutic and toxicological studies. ijsra.netnih.gov
A key application of HPLC is the simultaneous measurement of the parent drug and its metabolites. Research has described methods to separate bromoureides, including this compound, from their bromo- and non-bromo-metabolites. nih.gov This separation is typically achieved using reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. mdpi.comnih.gov The precise conditions, such as the column type, mobile phase composition, and detector wavelength, are optimized to achieve clear separation and accurate quantification. nih.gov
Table 1: Illustrative HPLC Parameters for Bromoureide Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | C18 Reverse-Phase Column | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol/Ammonium Acetate Buffer | A polar solvent system to elute compounds from the column. The ratio is adjusted for optimal separation. nih.gov |
| Flow Rate | 1.0 mL/min (Typical) | Controls the speed of the mobile phase and affects resolution and analysis time. |
| Detection | UV Detector at 240 nm | Measures the absorbance of the compounds as they elute, allowing for quantification. nih.gov |
| Temperature | 50 °C | Can improve peak shape and separation efficiency. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) in Forensic and Clinical Toxicology Screening
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for the identification and quantification of drugs and their metabolites in biological specimens, making it invaluable in forensic and clinical toxicology. researchgate.netmdpi.com Its high sensitivity and specificity allow for the unambiguous identification of substances even at low concentrations. nih.gov
In the context of this compound analysis, a sample (e.g., blood or urine) would first undergo an extraction procedure to isolate the compound from the biological matrix. cdc.gov For compounds that are not sufficiently volatile or are thermally unstable, a derivatization step may be required to make them suitable for GC analysis. mdpi.com The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for definitive identification. nih.govnih.gov
Table 2: General GC-MS Parameters for Drug Screening
| Parameter | Specification | Purpose |
|---|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5MS) | A common, robust stationary phase for broad-spectrum drug screening. mdpi.com |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. mdpi.com |
| Injector Temperature | 250-280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Separates compounds based on their different boiling points and affinities for the column. |
| MS Detector Mode | Full Scan (Screening) / Selected Ion Monitoring (SIM) (Quantification) | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantifying known compounds. mdpi.com |
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative screening of drugs. nih.gov It is particularly useful when a large number of samples need to be analyzed quickly or when access to more sophisticated equipment like HPLC or GC-MS is limited. nih.govunodc.org
For this compound screening, a small amount of sample extract is spotted onto a TLC plate, which is typically a glass or aluminum sheet coated with a stationary phase like silica (B1680970) gel. ijsra.net The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to separation. mdpi.com After the separation, the plate is removed, dried, and the separated spots are visualized, often using a UV lamp or by spraying with a chemical reagent that reacts to produce a colored spot. unodc.org The position of the spot (retention factor, or Rf value) can be compared to that of a known standard for preliminary identification.
Table 3: Example TLC System for Ureide-type Compounds
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent commonly used for separating moderately polar compounds. ijsra.net |
| Mobile Phase | Dichloromethane–ethyl acetate–formic acid | A solvent system of a specific ratio designed to achieve separation of target analytes. ijsra.net |
| Visualization | UV light (254 nm) | To detect compounds that absorb UV light. |
Bioanalytical Method Validation for Research Applications
Before an analytical method can be used in research to generate reliable data, it must undergo a rigorous validation process. nih.gov Bioanalytical method validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. nih.gov This process is guided by regulatory agencies and involves evaluating several key parameters. nih.gov
The validation would demonstrate the method's performance for quantifying this compound and its key metabolites in a specific biological matrix, such as rat plasma, for preclinical research.
Table 4: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99 nih.gov |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). nih.gov |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). nih.gov |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Recovery | The efficiency of the extraction process from the biological matrix. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial value. |
Development of Assays for Monitoring this compound and Bromide Levels in Research Settings
Developing specific assays is crucial for monitoring the concentration-time profiles of this compound and its byproducts in research studies. An HPLC method, as described previously, can be fully validated to serve as a quantitative assay for the parent drug and its organic metabolites. nih.gov
Furthermore, since this compound contains bromine, its metabolism can lead to the release of inorganic bromide ions into the system. Chronic exposure to brominated compounds can lead to an accumulation of bromide, a condition known as bromism. Therefore, in toxicological research, it is also important to develop and utilize assays for monitoring bromide levels in biological fluids like serum or plasma. Methods for bromide ion analysis can include ion-selective electrodes, spectrophotometric methods, or ion chromatography. The development of such an assay would be a critical component of a comprehensive research program investigating the long-term effects of this compound administration.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bromide |
| Carbromal (B1668436) |
| Bromisoval |
| Acetonitrile |
| Methanol |
| Ammonium Acetate |
| Dichloromethane |
| Ethyl Acetate |
| Formic Acid |
| Helium |
| Cobaltous Acetate Tetrahydrate |
| Acetic Acid |
Regulatory and Societal Perspectives on Acecarbromal Academic Review
International and National Regulatory Status and Control Classifications
Acecarbromal is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971, a treaty designed to control psychoactive drugs such as stimulants, barbiturates, and benzodiazepines. wikipedia.orgunodc.org The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) reviewed the substance and concluded there was insufficient evidence that this compound is being, or is likely to be, abused to a degree that would constitute a public health and social problem warranting international control. ecddrepository.org
Despite its lack of international control, this compound is subject to national control in a few countries. ecddrepository.org A report from the WHO ECDD noted that the drug was under national control in three countries, although these were not explicitly named in the available documents. ecddrepository.org For instance, in many jurisdictions, the control of such substances falls under broader national legislation governing medicines and psychotropic agents, such as the UK's Misuse of Drugs Act 1971 or the US Controlled Substances Act (CSA). wikipedia.orgwww.gov.ukdea.gov These acts establish schedules for drugs based on their medical use and abuse potential. dea.gov However, this compound is not typically listed in these schedules. Its regulation often stems from its status as a prescription medication in the countries where it was marketed.
The international drug control framework, established by treaties like the 1971 Convention and the Single Convention on Narcotic Drugs of 1961, relies on signatory nations to implement corresponding national laws. wikipedia.org The International Narcotics Control Board (INCB) works to ensure compliance with these treaties, with a dual aim of limiting the use of psychotropic substances to medical and scientific purposes while ensuring their availability for those needs. incb.org
Expert Committee Assessments on Abuse Potential and Therapeutic Usefulness
The World Health Organization's Expert Committee on Drug Dependence (ECDD) plays a critical role in assessing psychoactive substances to recommend whether they should be placed under international control. who.int The committee has reviewed this compound, providing a detailed assessment of its abuse potential and therapeutic value. ecddrepository.org
The ECDD classified this compound as a non-barbiturate sedative-hypnotic with a pharmacological profile similar to glutethimide in single doses, producing barbiturate-like effects such as drowsiness, confusion, and motor incoordination. ecddrepository.org However, with prolonged use, its effects become more aligned with those of bromide ion toxicity. ecddrepository.org
The committee's formal assessment rated the likelihood of abuse for this compound as "moderate." ecddrepository.org In contrast, it determined that the degree of seriousness of the public health and social problems associated with the substance was "low." ecddrepository.org A key factor in this assessment was the limited evidence of significant abuse or illicit trafficking. Reports from 58 countries were reviewed, but none reported a significant problem with the drug. ecddrepository.org
Regarding its therapeutic value, this compound was used as a sedative and hypnotic, often in combination products. ecddrepository.org However, the committee noted that its use had been largely replaced by more effective drugs and that it appeared to be marketed in only a few countries, such as the Federal Republic of Germany at the time of the report. ecddrepository.org Consequently, the ECDD rated the therapeutic usefulness of this compound as "low." ecddrepository.org
Based on the comprehensive review, the committee concluded that there was insufficient evidence to suggest that this compound constituted a public health and social problem that would warrant placing it under international control. ecddrepository.org
| Assessment Criterion | ECDD Rating/Conclusion | Supporting Rationale |
|---|---|---|
| Likelihood of Abuse | Moderate | Produces barbiturate-like sedative-hypnotic effects. ecddrepository.org |
| Therapeutic Usefulness | Low | Largely replaced by more effective drugs; limited marketing. ecddrepository.org |
| Seriousness of Public Health and Social Problem | Low | No significant problems reported by member states; no illicit traffic reported. ecddrepository.org |
| Recommendation for International Control | Not Recommended | Insufficient evidence of abuse constituting a public health problem warranting international control. ecddrepository.org |
Evolution of Control Measures for Sedative-Hypnotic Drugs
The regulation of sedative-hypnotic drugs has evolved significantly over the past century, moving from minimal control to a structured international and national framework. In the mid-20th century, older sedative-hypnotics like barbiturates and bromoureides were popular but also associated with high risks of dependence and overdose. wisebrain.orgmlsu.ac.in
A pivotal moment in the evolution of control measures was the adoption of the Convention on Psychotropic Substances in 1971 . wikipedia.org This UN treaty was a direct response to the growing abuse of synthetic psychoactive drugs, including sedative-hypnotics, that were not covered by the 1961 Single Convention on Narcotic Drugs. wikipedia.org The 1971 Convention created a system of schedules (Schedules I, II, III, and IV) to classify substances based on their abuse potential versus their therapeutic usefulness, mandating controls on manufacturing, trade, and distribution. unodc.org
The development of benzodiazepines, initially seen as a much safer alternative to barbiturates, marked a shift in prescribing practices. wisebrain.orgmhmedical.com However, as issues of dependence and withdrawal from benzodiazepines became apparent, it highlighted the need for ongoing vigilance and a more nuanced approach to control. This led to a greater emphasis on preclinical and clinical assessment of abuse potential for new drugs. nih.govnih.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) now have specific guidance for industry on conducting a thorough abuse potential assessment as part of any New Drug Application (NDA) for a CNS-active drug. fda.gov This assessment includes a scientific analysis of pharmacological effects, history of abuse, and public health risks to inform scheduling recommendations under the Controlled Substances Act. fda.gov
This modern approach represents a shift from reactive scheduling based on observed public harm to a proactive, evidence-based system designed to predict and mitigate the risk of abuse before a drug is widely marketed. cambridgecognition.com The goal is to balance therapeutic access with public health protection, a core principle that continues to guide the evolution of drug control policies worldwide. nih.gov
Q & A
Basic: What are the established methodologies for synthesizing and characterizing Acecarbromal in laboratory settings?
This compound (C₉H₁₅BrN₂O₃) is synthesized via bromination of carbromal derivatives, followed by acetylation. Key characterization techniques include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥98% required for pharmacological studies).
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., ¹H NMR peaks at δ 2.1 ppm for acetyl groups) .
- Mass Spectrometry (MS) to verify molecular weight (285.14 g/mol) and fragmentation patterns .
Best Practice: Validate synthesis protocols against historical patents (e.g., CAS 77-66-7) and replicate results across ≥3 independent trials to ensure reproducibility .
Basic: What preclinical models are appropriate for evaluating this compound’s sedative efficacy and toxicity?
- In Vivo Models: Rodent open-field tests or elevated plus-maze to assess anxiolytic effects. Dose-response curves (10–100 mg/kg) should be compared to positive controls (e.g., benzodiazepines) .
- Toxicology: Acute toxicity via LD₅₀ determination in mice; chronic toxicity studies over 28 days to monitor hepatorenal function .
- Data Conflict Resolution: Discrepancies in dose efficacy between studies may arise from metabolic differences (e.g., cytochrome P450 variations). Cross-validate using microsomal assays .
Advanced: How can researchers resolve contradictions in this compound’s abuse potential reported in historical vs. contemporary studies?
- Systematic Review: Aggregate data from 1970s German clinical reports (abuse cases) and recent animal self-administration studies. Use PRISMA guidelines to assess bias .
- Meta-Analysis: Calculate pooled odds ratios for dependence likelihood, stratifying by study type (observational vs. experimental). Note that solubility-limited dosing in animals may understate risks .
- Mechanistic Studies: Compare this compound’s GABAergic modulation (primary mechanism) to carbromal derivatives using patch-clamp electrophysiology .
Advanced: What experimental designs are optimal for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in humans?
- Population PK Modeling: Use sparse sampling in healthy volunteers to estimate absorption half-life (t₁/₂α ≈ 1.5 hr) and volume of distribution (Vd ≈ 0.8 L/kg) .
- Biomarker Integration: Corporate EEG measurements (e.g., beta wave suppression) with plasma concentrations to establish exposure-response relationships .
- Challenge: Low therapeutic utility and limited human data necessitate in silico simulations (e.g., GastroPlus®) to extrapolate animal PK data .
Basic: What are the critical gaps in this compound’s pharmacological profile that warrant further investigation?
- Understudied Targets: Screen for off-target effects on serotonin or glutamate receptors using radioligand binding assays .
- Metabolite Analysis: Identify active metabolites (e.g., deacetylated derivatives) via LC-MS/MS and assess their contribution to sedation .
- Therapeutic Relevance: Despite its decline in clinical use, this compound serves as a comparator in studies of newer hypnotics .
Advanced: How can researchers design reproducible studies on this compound given variability in historical data?
- Standardized Protocols: Adopt OECD guidelines for rodent behavioral tests and dose normalization by body surface area .
- Open Science Frameworks: Share raw HPLC/NMR datasets via repositories like Zenodo to enable independent validation .
- Controlled Variables: Report ambient conditions (e.g., light-dark cycles) and solvent vehicles (e.g., DMSO vs. saline) to minimize confounding .
Basic: What ethical considerations apply to this compound research involving human subjects?
- Informed Consent: Disclose its discontinued status and potential alternatives (e.g., zolpidem) in trial protocols .
- Risk Mitigation: Monitor for paradoxical agitation (reported in 5% of historical cases) using validated scales like the Agitation-Calmness Evaluation Scale .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
